molecular formula C14H7N3O4 B5985615 4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B5985615
M. Wt: 281.22 g/mol
InChI Key: LEEQMKRBQNSGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, commonly known as Phenanthroline, is an organic compound that finds its application in various scientific research studies. It is a heterocyclic compound containing two nitrogen atoms and is widely used as a chelating agent in coordination chemistry.

Mechanism of Action

Phenanthroline acts as a chelating agent by forming a complex with metal ions by coordinating with the lone pair of electrons on the nitrogen atoms. It inhibits metalloproteases and metalloenzymes by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. Phenanthroline acts as a fluorescent probe by intercalating between the base pairs of DNA and RNA, which results in the fluorescence emission.
Biochemical and Physiological Effects:
Phenanthroline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Phenanthroline has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which makes it easier to separate and identify metal ions. It also has a high affinity for metal ions, which makes it effective in inhibiting metalloproteases and metalloenzymes. However, Phenanthroline has some limitations in lab experiments. It can interfere with the activity of other enzymes and proteins, which can lead to false results. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of Phenanthroline in scientific research. One potential future direction is the development of new metalloprotease inhibitors for the treatment of various diseases. Another future direction is the use of Phenanthroline as a fluorescent probe for the detection of DNA and RNA in various biological samples. Additionally, Phenanthroline can be used as a potential therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Phenanthroline involves the reaction of o-phenylenediamine with glyoxal in the presence of sulfuric acid. The reaction results in the formation of 4,5,9,10-tetraazaphenanthrene, which on oxidation with potassium permanganate yields Phenanthroline.

Scientific Research Applications

Phenanthroline finds its application in various scientific research studies such as analytical chemistry, biochemistry, and molecular biology. It is used as a chelating agent to form complexes with metal ions, which helps in the separation and identification of metal ions in analytical chemistry. In biochemistry, Phenanthroline is used as an inhibitor of metalloproteases and metalloenzymes, which play a crucial role in various biological processes. In molecular biology, it is used as a fluorescent probe to detect DNA and RNA.

Properties

IUPAC Name

14-hydroxy-10-imino-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O4/c15-7-3-6-8-4(11(18)16-13(6)20)1-2-5-9(8)10(7)14(21)17-12(5)19/h1-3,15H,(H,16,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEQMKRBQNSGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=C2C4=C1C(=O)NC(=O)C4=CC3=N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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